molecular formula C16H26O4 B1258621 Methoxylaricinolic acid

Methoxylaricinolic acid

Cat. No.: B1258621
M. Wt: 282.37 g/mol
InChI Key: CLFUOPUPHRWXRO-HBCZOZSTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxylaricinolic acid is a sesquiterpene derivative first isolated from the fruiting bodies of the wood-decaying fungus Stereum ostrea . Its molecular formula, C₁₆H₂₆O₄, was determined via high-resolution EI-MS and NMR spectroscopy, confirming a drimane-type skeleton (a sesquiterpene backbone with 15 carbons) modified by a methoxy group at position 12 and a ketone at position 7 . Structural elucidation relied on advanced techniques, including ¹H-¹H COSY, HMBC, and NOE correlations, which established its relative stereochemistry and connectivity .

The compound exhibits weak antioxidant activity, with an IC₅₀ of 50 µg/mL against lipid peroxidation in rat liver microsomes, comparable to its structural analog laricinolic acid . Despite its marginal bioactivity, this compound is notable for its unique functionalization within the drimane family, distinguishing it from other fungal metabolites .

Properties

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

(1S,2R,4aS,8aS)-2-(methoxymethyl)-5,5,8a-trimethyl-3-oxo-2,4,4a,6,7,8-hexahydro-1H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C16H26O4/c1-15(2)6-5-7-16(3)12(15)8-11(17)10(9-20-4)13(16)14(18)19/h10,12-13H,5-9H2,1-4H3,(H,18,19)/t10-,12+,13-,16+/m1/s1

InChI Key

CLFUOPUPHRWXRO-HBCZOZSTSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC(=O)[C@H]([C@@H]2C(=O)O)COC)(C)C

Canonical SMILES

CC1(CCCC2(C1CC(=O)C(C2C(=O)O)COC)C)C

Synonyms

methoxylaricinolic acid

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Structural Uniqueness: this compound’s 12-methoxy group distinguishes it from laricinolic acid and other drimanes, highlighting Stereum ostrea’s enzymatic capacity for O-methylation .

Biosynthetic Pathway : The compound likely arises from 2,7-cyclization of (2E,6E)-farnesyl pyrophosphate (FPP) , a pathway shared with other drimane-type sesquiterpenes .

However, it serves as a scaffold for synthesizing derivatives with enhanced properties .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing methoxylaricinolic acid?

  • Methodological Answer : Synthesis should follow established protocols for analogous phenolic acids, including reflux condensation under inert atmospheres and purification via column chromatography. Characterization requires HPLC-MS for purity assessment, NMR (¹H/¹³C) for structural elucidation, and FTIR to confirm functional groups (e.g., methoxy and carboxylic acid moieties). Cross-reference spectral data with existing databases to validate novel derivatives .
  • Data Considerations : Include retention times, solvent systems, and spectral peaks in supplementary materials to ensure reproducibility .

Q. How should researchers assess the stability of this compound under varying laboratory conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C) using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy. Monitor degradation products via LC-MS and compare with baseline chromatograms. Avoid storage near strong acids/alkalis or oxidizing agents, as these may induce decomposition .
  • Key Parameters : Report half-life (t₁/₂), degradation kinetics (zero/first-order models), and conditions triggering instability .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Apply meta-analysis frameworks to reconcile discrepancies. For example:

Dose-Response Variability: Compare IC₅₀ values across studies using standardized assays (e.g., DPPH for antioxidant activity).

Matrix Effects: Evaluate solvent systems (polar vs. nonpolar) and biological matrices (cell lines vs. in vivo models).

Statistical Validation: Use ANOVA or mixed-effects models to account for inter-lab variability .

  • Case Study : Conflicting cytotoxicity results in cancer cell lines may stem from differences in incubation times or serum concentrations in culture media .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

Perform in silico ADMET predictions using tools like SwissADME or ADMETLab to assess solubility, bioavailability, and blood-brain barrier penetration.

Use molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., COX-2 for anti-inflammatory activity).

Validate predictions with in vitro permeability assays (Caco-2 cells) and metabolic stability tests (microsomal incubation) .

  • Data Reporting : Include QSAR equations, docking scores, and validation metrics (R², RMSE) .

Q. What ethical and methodological standards apply when conducting toxicological studies on this compound with limited pre-existing data?

  • Methodological Answer :

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design acute/chronic toxicity assays.

For in vivo studies, follow OECD Guidelines 423 (Acute Oral Toxicity) and 452 (Chronic Toxicity), prioritizing cell-based assays (e.g., Ames test) to minimize animal use.

Document all adverse events and statistical power calculations to justify sample sizes .

  • Compliance : Align with institutional review boards (IRBs) and declare conflicts of interest in publications .

Data Management & Reproducibility

Q. How should researchers handle raw datasets and conflicting spectral assignments for this compound?

  • Methodological Answer :

  • Raw Data : Deposit in open-access repositories (e.g., Zenodo) with metadata tagging for solvent systems, instrumentation, and calibration standards.
  • Spectral Conflicts : Use collaborative platforms (NMRshiftDB) to crowdsource peak assignments or employ 2D NMR (HSQC, HMBC) for ambiguous signals .
    • Best Practices : Provide error margins for integrals and coupling constants in NMR data .

Q. What frameworks guide the integration of this compound research into broader phytochemical reviews?

  • Methodological Answer :

  • Conduct systematic reviews per PRISMA guidelines, emphasizing inclusion/exclusion criteria for studies (e.g., ≥95% purity required).
  • Use VOSviewer for bibliometric analysis to map trends in bioactivity claims and methodological gaps .
    • Table : Example Synthesis of Key Findings
BioactivityAssay TypeReported EfficacyConfounding Factors
AntioxidantDPPH (IC₅₀)12.5 µMSolvent polarity
Anti-inflammatoryCOX-2 inhibition58% at 50 µMCell line viability

Note : For experimental replication, cross-reference protocols with institutional safety guidelines (e.g., OSHA standards for handling corrosive agents) . Avoid citing non-peer-reviewed sources (e.g., commercial databases) per academic integrity policies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methoxylaricinolic acid
Reactant of Route 2
Methoxylaricinolic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.